molecular formula C10H12N2O B6231038 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one CAS No. 123094-68-8

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B6231038
CAS No.: 123094-68-8
M. Wt: 176.21 g/mol
InChI Key: YLCSAESVARRUJI-UHFFFAOYSA-N
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Description

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound with the molecular formula C10H12N2O It is a derivative of quinoline, a structure known for its wide range of biological activities

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It has been observed that this compound exerts a significant cytotoxic effect against various cancer cell lines . This suggests that it may interact with cellular targets that are crucial for cancer cell survival and proliferation.

Mode of Action

Its observed cytotoxic effects suggest that it may interact with its targets in a way that inhibits cell proliferation or induces cell death .

Biochemical Pathways

Given its observed antiproliferative activity, it is likely that this compound affects pathways related to cell cycle regulation, apoptosis, or other processes critical to cell survival and proliferation .

Result of Action

The primary observed result of the action of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is its cytotoxic effect on cancer cells. It has been shown to exert a significant cytotoxic effect against all tested cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation or the induction of cancer cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl-4-hydroxyquinoline with methylamine under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

    Aminoquinolines: Compounds with an amino group attached to the quinoline ring.

Uniqueness

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the methyl group at the 7-position enhances its reactivity and potential for forming various derivatives with unique activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-acetyl-1,2,3,4-tetrahydroquinoline", "methylamine", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ { "Step 1": "2-acetyl-1,2,3,4-tetrahydroquinoline is reacted with methylamine in ethanol to form 2-(methylamino)-1,2,3,4-tetrahydroquinoline." }, { "Step 2": "The intermediate product from step 1 is reduced with sodium cyanoborohydride in ethanol to form 2-(methylamino)-1,2,3,4-tetrahydroquinoline-3-carboxaldehyde." }, { "Step 3": "The aldehyde intermediate from step 2 is reacted with sodium hydroxide in water to form 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one." }, { "Step 4": "The final product is isolated and purified through recrystallization using hydrochloric acid." } ] }

CAS No.

123094-68-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-7-methyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C10H12N2O/c1-6-2-9-8(10(13)3-6)4-7(11)5-12-9/h4-6H,2-3,11H2,1H3

InChI Key

YLCSAESVARRUJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=N2)N)C(=O)C1

Purity

95

Origin of Product

United States

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